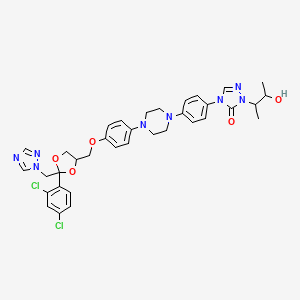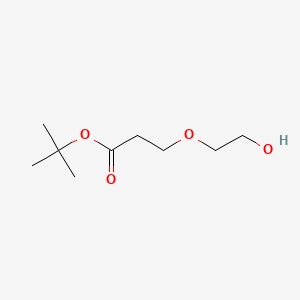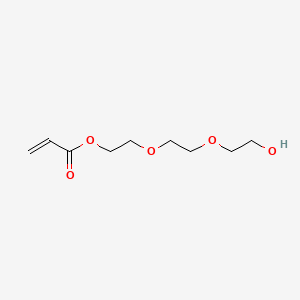
FR 900137
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FR 900137 is a derivative of the essential amino acid L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. L-leucine itself is known for its role in protein synthesis and metabolic regulation, making its derivatives valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FR 900137 typically involves the modification of the L-leucine molecule through a series of chemical reactions. One common method includes the introduction of the hydroxymethoxyphosphinyl group and the methylhydrazide group to the L-leucine backbone. This process may involve the use of reagents such as phosphorous oxychloride and hydrazine under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
FR 900137 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
FR 900137 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular metabolism and protein synthesis, as well as its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic applications, including its role in muscle protein synthesis and its potential use in treating metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and other industrial products.
作用机制
The mechanism of action of FR 900137 involves its interaction with specific molecular targets and pathways. It is known to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. The compound’s effects on mTOR signaling are mediated through its interaction with leucine-sensing proteins and transporters, leading to the activation of downstream signaling cascades.
相似化合物的比较
Similar Compounds
L-Leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: A branched-chain amino acid involved in muscle metabolism and tissue repair.
Uniqueness
FR 900137 is unique due to its specific chemical modifications, which confer distinct properties and potential applications compared to its parent compound and other similar amino acids. Its ability to modulate mTOR signaling and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
73706-58-8 |
|---|---|
分子式 |
C8H20N3O4P |
分子量 |
253.24 g/mol |
IUPAC 名称 |
N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |
InChI |
InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |
InChI 键 |
JGZNDHCOJBAROW-ZETCQYMHSA-N |
SMILES |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |
规范 SMILES |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FR 900137 FR-900137 methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)


